2-(4-Fluorophenyl)pent-4-enoic acid

Pharmaceutical Synthesis Antihypercholesterolemic Agents Isomeric Purity

This racemic, fluorinated phenylpentenoic acid (CAS 51230-93-4) is a strategic chiral building block, prized for introducing the 4-fluorophenyl motif and pentenoic acid chain into complex molecules. Its primary value is as a key intermediate in synthesizing APIs like the cholesterol absorption inhibitor ezetimibe, where specific stereochemistry is critical for high yields. It enables enantioselective transformations, offering a versatile, branched synthesis route. Procuring this specific racemic mixture is essential, as substituting with isolated Z- or E-isomers can drastically alter synthetic efficiency.

Molecular Formula C11H11FO2
Molecular Weight 194.20 g/mol
CAS No. 51230-93-4
Cat. No. B8610534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)pent-4-enoic acid
CAS51230-93-4
Molecular FormulaC11H11FO2
Molecular Weight194.20 g/mol
Structural Identifiers
SMILESC=CCC(C1=CC=C(C=C1)F)C(=O)O
InChIInChI=1S/C11H11FO2/c1-2-3-10(11(13)14)8-4-6-9(12)7-5-8/h2,4-7,10H,1,3H2,(H,13,14)
InChIKeyCEQNEYUDSZNILN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluorophenyl)pent-4-enoic Acid (CAS 51230-93-4): A Key Chiral Building Block for Pharmaceutical Synthesis and Research


2-(4-Fluorophenyl)pent-4-enoic acid (CAS 51230-93-4) is a racemic, fluorinated phenylpentenoic acid derivative with the molecular formula C11H11FO2 and a molecular weight of 194.20 g/mol . This compound serves as a versatile chiral building block in organic synthesis, particularly valued for its ability to introduce the 4-fluorophenyl motif and a pentenoic acid chain into more complex molecular architectures. Its utility is prominently demonstrated in the synthesis of the cholesterol absorption inhibitor ezetimibe, where it acts as a crucial intermediate [1]. The compound's stereochemical versatility and functional group tolerance make it a strategic choice for constructing molecules requiring a specific aromatic substitution pattern and an alkenoic acid chain.

Why Generic Substitution Fails: The Critical Role of Stereochemistry and Isomeric Purity in 2-(4-Fluorophenyl)pent-4-enoic Acid Applications


The term '2-(4-Fluorophenyl)pent-4-enoic acid' encompasses a racemic mixture with specific stereochemical and isomeric properties that are not interchangeable with its analogs. Substituting this compound with the Z-isomer (CAS 190595-67-6) or the E-isomer (CAS 5724-04-9) can lead to dramatically different outcomes in downstream synthesis. For instance, the use of the Z-isomer over the E-isomer as a starting material for ezetimibe has been shown to result in a 'remarkably increased' total yield [1]. Furthermore, the racemic nature of the compound allows for subsequent enantioselective transformations, whereas a pre-resolved enantiomer like (S)-2-(4-fluorophenyl)-4-pentenoic acid (CAS 494802-92-5) would bypass a crucial step in certain synthetic strategies [2]. Therefore, generic substitution based on the core 'fluorophenylpentenoic acid' scaffold ignores the profound impact of stereochemistry and isomeric purity on synthetic efficiency and product quality, making precise specification essential for reliable and reproducible results.

Quantitative Differentiation of 2-(4-Fluorophenyl)pent-4-enoic Acid: A Comparative Analysis of Key Performance Metrics


Enhanced Synthetic Efficiency: Z-Isomer Outperforms E-Isomer in Ezetimibe Total Synthesis

In the total synthesis of ezetimibe, using the Z-isomer of the compound, (Z)-5-(4-fluorophenyl)pent-4-enoic acid, as a starting material leads to a significantly higher total yield compared to using the corresponding E-isomer. This demonstrates that the isomeric configuration of the starting material is not a trivial detail but a critical factor in determining the overall efficiency of the synthetic route [1].

Pharmaceutical Synthesis Antihypercholesterolemic Agents Isomeric Purity

Enantioselective Access: Microbial Resolution Enables (S)-Enantiomer Production from Racemate

While the target compound is a racemic mixture, a key point of differentiation is the existence of a robust enzymatic method for resolving its corresponding nitrile precursor to obtain the enantiomerically pure (S)-enantiomer in high yield. This is in contrast to the traditional, more tedious chemical resolution methods required for similar arylpentenoic acids [1]. The data shows that racemic 2-aryl-4-pentenenitriles can be hydrolyzed by Rhodococcus sp. AJ270 to afford the (S)-acid in excellent yield and enantiomeric purity.

Biocatalysis Chiral Resolution Green Chemistry

Comparative Reactivity: 2-(4-Fluorophenyl)pent-4-enoic Acid Derivatives in Halocyclization and Cyclopentanol Formation

Derivatives of 2-(4-fluorophenyl)pent-4-enoic acid, specifically its Weinreb amides, have been shown to undergo diastereoselective hydrozirconation/cyclization to yield cyclopentanols . In a separate study, γ,δ-unsaturated amides derived from this class of compounds participate in CuX2-mediated halocyclizations to form functionalized iminolactones and lactams under mild conditions . While direct head-to-head yield data against other 4-fluorophenyl substrates is not provided, these reactions demonstrate the compound's utility in generating sp3-rich, complex heterocyclic frameworks, which are privileged scaffolds in drug discovery. This is a valuable point of differentiation compared to saturated or non-fluorinated analogs that would exhibit different reactivity profiles.

Heterocyclic Synthesis Radical Cyclization Medicinal Chemistry

Optimal Application Scenarios for 2-(4-Fluorophenyl)pent-4-enoic Acid in Research and Industrial Development


Synthesis of Cholesterol Absorption Inhibitors (e.g., Ezetimibe)

This is the most well-documented application. The compound, particularly its Z-isomer, is a preferred starting material for synthesizing the blockbuster drug ezetimibe and its analogs. The significantly higher total yield achieved with the Z-isomer compared to the E-isomer directly reduces manufacturing costs and waste in an industrial setting [1].

Preparation of Enantiopure Chiral Building Blocks via Biocatalysis

The racemic compound serves as an excellent precursor for obtaining enantiomerically pure (S)-2-(4-fluorophenyl)-4-pentenoic acid through a scalable, environmentally friendly microbial resolution process. This makes it a strategic procurement choice for medicinal chemists requiring single-enantiomer fragments for asymmetric synthesis [2].

Diversity-Oriented Synthesis of Complex Heterocycles

The presence of both a carboxylic acid and a terminal alkene makes this compound an ideal substrate for tandem reactions that build molecular complexity. Its demonstrated utility in forming cyclopentanols, iminolactones, and lactams under mild conditions positions it as a high-value building block for generating sp3-rich, three-dimensional compound libraries for drug discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Fluorophenyl)pent-4-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.